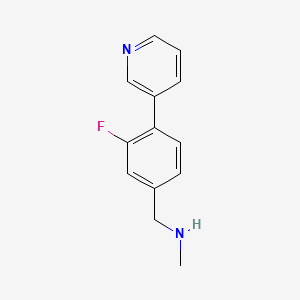

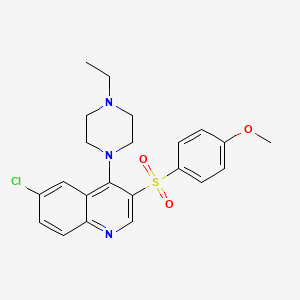

![molecular formula C18H18N4O5S B2545668 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 896381-59-2](/img/structure/B2545668.png)

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinazolin-4(3H)-ones . Quinazolin-4(3H)-ones are a class of compounds that have been the subject of much research due to their wide range of biological activities.

Synthesis Analysis

Quinazolin-4(3H)-ones can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is noted for its good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-ones involves a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring .Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones involves an annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .Aplicaciones Científicas De Investigación

Pharmacological Investigations and Potential Therapeutic Effects

H1-Antihistaminic Agents

Novel quinazolinone derivatives have been synthesized and evaluated for their in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm. These compounds, particularly noted for their negligible sedation compared to standard treatments, indicate a promising direction for developing new H1-antihistamines (Alagarsamy et al., 2009).

Dual EGFR/HER2 Inhibitors for Cancer Therapy

Certain benzo[g]quinazolin benzenesulfonamide derivatives have been identified as potent dual inhibitors of EGFR/HER2 enzymes, showing high activity against the A549 lung cancer cell line. This class of compounds has demonstrated promising cytotoxic activity and the potential to induce apoptotic effects, indicating their utility in cancer therapy (Alsaid et al., 2017).

DNA Photo-Disruptive Agents

Quinazolinone derivatives have shown photo-activity towards plasmid DNA under UV irradiation, suggesting their application in photo-chemo or photodynamic therapeutics. This study highlights the potential of quinazolinones in developing novel therapeutic agents based on their ability to turn "on" and "off" photosensitization (Mikra et al., 2022).

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

Novel quinazoline and acetamide derivatives have been synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities, showing significant curative effects in models of acetic acid-induced ulcer and absolute alcohol-induced peptic ulcer, with activities surpassing those of standard drugs. This research underscores the therapeutic potential of these compounds in treating gastrointestinal disorders (Alasmary et al., 2017).

Analgesic and Anti-Inflammatory Agents

A series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones have been developed, demonstrating analgesic, anti-inflammatory, and minimal ulcerogenic activities. These findings suggest the potential for these compounds to be developed into new classes of analgesic and anti-inflammatory agents (Alagarsamy et al., 2008).

Anticancer Agents

Sulphonyl acetamide analogues on the quinazoline ring have been synthesized and tested for cytotoxic activity against various human cancer cell lines, revealing potent anticancer activities. This research indicates the potential of these compounds in cancer treatment, with certain derivatives showing very potent activity across tested cell lines (Khazir et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5S/c19-28(26,27)13-7-5-12(6-8-13)9-10-20-16(23)11-22-17(24)14-3-1-2-4-15(14)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25)(H2,19,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZHXZJBAGFNFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2545588.png)

![2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2545590.png)

amine](/img/structure/B2545591.png)

![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2545608.png)